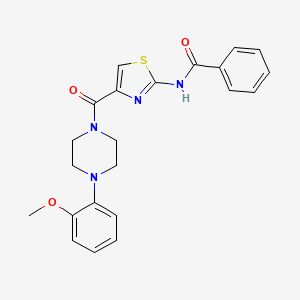

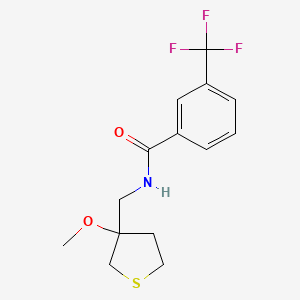

N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

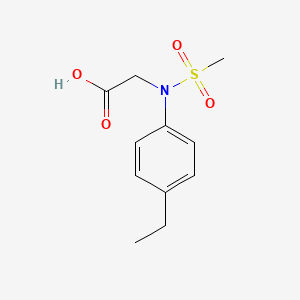

“N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds involves the use of piperazine derivatives . Piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques . For instance, co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid and with benzene-1,2-dicarboxylic acid yields the salts 4-(4-methoxyphen-yl)piperazin-1-ium 4-methylbenzoate monohydrate, and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the refractive index, boiling point, melting point, and density of 1-(2-Methoxyphenyl)piperazine have been reported .Applications De Recherche Scientifique

Synthesis and Potential Therapeutic Applications

Synthesis and Antimicrobial Activities : A study by Bektaş et al. (2007) discussed the synthesis of novel 1,2,4-Triazole derivatives, including compounds with a structural resemblance to N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide. These compounds exhibited significant antimicrobial activities against a range of microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).

Antiproliferative and Anti-HIV Activity : Al-Soud et al. (2010) synthesized a series of derivatives related to the core structure of interest, evaluating their antiproliferative and anti-HIV activities. The study identified compounds with significant effects on human tumor-derived cell lines and potential anti-HIV properties, highlighting the versatility of these compounds in therapeutic applications (Al-Soud et al., 2010).

Anti-inflammatory and Analgesic Agents : Research by Abu‐Hashem et al. (2020) involved the synthesis of novel compounds derived from visnagenone and khellinone, including analogs structurally related to N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide. These compounds demonstrated significant anti-inflammatory and analgesic activities, suggesting their potential for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Metabolic Pathways and Drug Development

Metabolism and Drug Development : A study by Song et al. (2014) focused on identifying the metabolites of a compound structurally similar to N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide, exploring its metabolic pathways in human liver microsomes. The findings contribute to understanding the drug's metabolism, aiding in the development of therapeutic agents with anti-atopic dermatitis activity (Song et al., 2014).

Mécanisme D'action

Target of Action

The primary target of the compound N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurotransmission . This compound has been found to be a potential AChE inhibitor .

Mode of Action

N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning .

Biochemical Pathways

The inhibition of AChE by N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide affects the cholinergic pathway . This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Pharmacokinetics

The compound N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide has been found to have adequate pharmacokinetic properties, as supported by in silico studies . .

Result of Action

The action of N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide results in neuroprotective effects . In vivo studies have shown that this compound can ameliorate alterations induced by neurotoxic agents, improve short-term memory, and lower AChE activity . It also prevents lipid peroxidation and protein damage, and restores the levels of endogenous antioxidant enzymes .

Action Environment

The action, efficacy, and stability of N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide can be influenced by various environmental factors. For instance, the presence of neurotoxic agents can affect its efficacy . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-29-19-10-6-5-9-18(19)25-11-13-26(14-12-25)21(28)17-15-30-22(23-17)24-20(27)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZYHQBSYABMFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

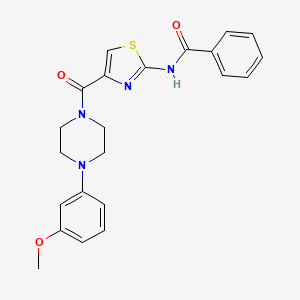

![N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2705971.png)

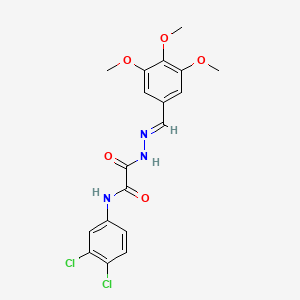

![2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2705978.png)

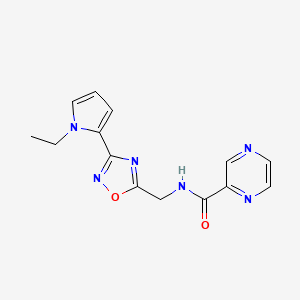

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate](/img/structure/B2705981.png)

![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)carbamate](/img/structure/B2705987.png)